2,3-Dicyanohydroquinone (CAS 4733-50-0), also known as 3,6-dihydroxyphthalonitrile, is a bifunctional aromatic building block characterized by an electron-rich hydroquinone core substituted with two electron-withdrawing cyano groups [1]. This specific push-pull architecture makes it a proven precursor in industrial and laboratory synthesis. In procurement contexts, it is primarily sourced as the immediate precursor to quinone oxidants, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and as a core synthon for advanced phthalocyanine dyes, organic semiconductors, and high-performance phthalonitrile resins. Its dual hydroxyl handles provide critical sites for regioselective functionalization, distinguishing it from simpler aromatic nitriles.
Substituting 2,3-Dicyanohydroquinone with baseline alternatives like hydroquinone or unsubstituted phthalonitrile reduces synthetic efficiency and material performance . Utilizing hydroquinone to synthesize halogenated electron acceptors requires multi-step, low-yield formylation and cyanation protocols that often involve highly toxic cyanide salts. Conversely, attempting to use unsubstituted phthalonitrile for phthalocyanine synthesis deprives the chemist of the reactive 3,6-hydroxyl handles. Without these handles, regioselective α-functionalization—which is essential for preventing molecular aggregation and achieving high hole mobility in organic semiconductors—requires complex, low-yielding cycloaddition sequences[1].
2,3-Dicyanohydroquinone serves as a streamlined direct precursor for synthesizing electron acceptors like 2,3-dibromo-5,6-dicyano-1,4-benzoquinone (DBQ) and DDQ. Synthesizing DBQ directly from this compound via N-bromosuccinimide halogenation followed by nitric acid oxidation proceeds efficiently in just two steps [1]. In contrast, attempting to build these molecules from p-benzoquinone or hydroquinone requires a multi-step sequence involving formylation, oximation, and cyanation.
| Evidence Dimension | Synthetic steps to dihalo-dicyanobenzoquinones |
| Target Compound Data | 2 steps (halogenation + oxidation) from 2,3-Dicyanohydroquinone |
| Comparator Or Baseline | 4+ steps from p-benzoquinone |
| Quantified Difference | Eliminates at least 2 complex intermediate steps and avoids direct handling of toxic cyanation reagents. |
| Conditions | Laboratory-scale synthesis of DBQ for charge-transfer solid solutions. |
Procuring 2,3-Dicyanohydroquinone directly accelerates the production of specialized oxidants and organic semiconductor dopants while bypassing hazardous cyanation chemistry.
The synthesis of soluble, high-hole-mobility (up to 0.20 cm²·V⁻¹·s⁻¹) α-alkylated phthalocyanines is sterically demanding. 2,3-Dicyanohydroquinone can be quantitatively converted to 3,6-bis(trifluoromethanesulfonyloxy)phthalonitrile, which then undergoes efficient nickel-catalyzed cross-coupling or SNAr reactions [1]. This route bypasses the traditional Cook method (thiophene oxidation and fumaronitrile cycloaddition), which suffers from low overall yields and complex intermediate purification.
| Evidence Dimension | Synthetic pathway efficiency for 3,6-disubstituted phthalonitriles |
| Target Compound Data | Direct triflation and cross-coupling from 2,3-Dicyanohydroquinone |
| Comparator Or Baseline | Thiophene/fumaronitrile cyclo-oligomerization (Cook method) |
| Quantified Difference | Replaces a low-yield, multi-step cycloaddition sequence with a highly regioselective, direct functionalization of the 3,6-hydroxyl groups. |
| Conditions | Synthesis of bulky, branched-chain α-alkylated phthalocyanines for organic devices. |
Enables scalable, commercially viable manufacturing of high-mobility organic semiconductors and near-infrared dyes.
For photodynamic therapy (PDT) and near-infrared (NIR) imaging, phthalocyanines must be functionalized to prevent aggregation. 2,3-Dicyanohydroquinone provides reactive hydroxyl groups that undergo direct O-alkylation (e.g., with ethyl 4-bromobutyrate) in 96% yield, or tosylation in 98% yield [1]. Unsubstituted phthalonitrile cannot undergo these reactions, and direct electrophilic substitution on phthalonitriles yields poorly controlled isomeric mixtures.
| Evidence Dimension | Regioselective functionalization yield |
| Target Compound Data | >96% yield for direct O-alkylation of 2,3-Dicyanohydroquinone |
| Comparator Or Baseline | Unsubstituted phthalonitrile (0% direct O-alkylation capacity) |
| Quantified Difference | Provides dual reactive handles that achieve >95% conversion to sterically hindered precursors, preventing downstream aggregation. |
| Conditions | Synthesis of amphiphilic zinc(II) phthalocyanines (Zn6PTPc) for intracellular delivery. |
Provides the essential chemical handles needed to formulate highly soluble, non-aggregating photosensitizers for medical imaging and therapy.
As a standalone fluorophore, 2,3-Dicyanohydroquinone exhibits a fluorescence quantum yield of 0.84 in solution [1]. Because its hydroxyl groups undergo deprotonation at physiological pH, it forms neutral, anionic, and dianionic species, each with distinct emission spectra. This allows it to function as a two-photon excitable ratiometric probe for intracellular pH, outperforming solid-state protected derivatives (like 3,6-diacetoxyphthalonitrile, Φ = 0.12) which quench in solution or lack pH responsiveness.
| Evidence Dimension | Fluorescence quantum yield (Φ) |
| Target Compound Data | Φ = 0.84 (2,3-Dicyanohydroquinone in solution) |
| Comparator Or Baseline | Φ = 0.12 (3,6-diacetoxyphthalonitrile crystal form) |
| Quantified Difference | 7-fold higher quantum yield in solution, coupled with distinct pH-dependent spectral shifts. |
| Conditions | Two-photon excitation fluorescence pH detection in cellular environments. |
Buyers can utilize 2,3-Dicyanohydroquinone directly as a high-performance biological probe without the need for complex downstream conjugation.
Procured to synthesize α-alkylated phthalocyanines via the bis-triflate intermediate, yielding materials with high hole mobility for organic photovoltaics and field-effect transistors[1].
Utilized as a direct starting material for halogenation and oxidation to produce specialized electron acceptors like DBQ and DDQ, which are essential for tuning the electronic performance of organic cocrystals[2].
Employed as a core synthon for amphiphilic zinc(II) phthalocyanines, where its hydroxyl groups are alkylated to create sterically hindered, highly soluble dyes for near-infrared imaging and photodynamic therapy [3].
Applied directly in biological assays as a two-photon, ratiometric fluorescent indicator for the real-time monitoring of intracellular pH and calcium dynamics, leveraging its high quantum yield [4].
Irritant